![molecular formula C6H5N3O5 B7884740 N-Hydroxy-2,4-dinitrobenzenamine CAS No. 51348-06-2](/img/structure/B7884740.png)
N-Hydroxy-2,4-dinitrobenzenamine
Overview
Description
N-Hydroxy-2,4-dinitrobenzenamine: is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions on a benzene ring, along with a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,4-dinitrobenzenamine typically involves the nitration of aniline derivatives followed by hydroxylation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and hydroxylation processes. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2,4-dinitrobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens and sulfonic acids under acidic or basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted benzene compounds .
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
N-Hydroxy-2,4-dinitrobenzenamine serves as a crucial reagent in various organic reactions. It is particularly valuable for the synthesis of hydroxylamine derivatives through amination reactions. These reactions often involve the transformation of nitro compounds into amines, which are fundamental building blocks in organic chemistry. For instance, the reaction of N-hydroxy derivatives with amines can yield substituted anilines and other functionalized compounds useful in dye synthesis and pharmaceuticals .
Synthesis of Azo Dyes
The compound is extensively used in the manufacture of azo dyes. Azo dyes are characterized by their vivid colors and are widely applied in textiles and printing industries. The incorporation of this compound into azo dye synthesis enhances the color properties and stability of the resulting dyes .
Medicinal Chemistry
Potential Antiviral Agents
Recent studies have indicated that derivatives of this compound can exhibit antiviral properties. Research has focused on its application as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. The structure-activity relationship (SAR) studies suggest that modifications on the central benzene ring can significantly enhance antiviral activity while reducing toxicity .
Mechanism of Action
The mechanism involves the formation of hydrogen bonds with key residues in the reverse transcriptase enzyme, which is crucial for viral replication. This interaction suggests that N-hydroxy derivatives could be developed into effective therapies for resistant strains of HIV .
Analytical Chemistry
Detection and Characterization of Aldehydes and Ketones
this compound is utilized as a reagent for detecting aldehydes and ketones due to its ability to form stable derivatives with these functional groups. This reaction facilitates the identification and quantification of carbonyl compounds in various samples, making it an essential tool in analytical laboratories .
Spectroscopic Techniques
The derivatives formed during these reactions can be analyzed using various spectroscopic techniques such as UV-Vis spectroscopy and mass spectrometry. This allows for precise characterization and quantification of target compounds in complex mixtures .
Safety and Toxicity Considerations
While this compound has numerous applications, it is important to consider its toxicity profile. The compound exhibits moderate toxicity and potential explosive properties under certain conditions. Hence, appropriate safety measures must be implemented when handling this compound in laboratory settings .
Mechanism of Action
The mechanism of action of N-Hydroxy-2,4-dinitrobenzenamine involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. This interaction is crucial for its applications in biochemical research and the development of therapeutic agents .
Comparison with Similar Compounds
2,4-Dinitroaniline: Similar in structure but lacks the hydroxylamine group.
N-Hydroxy-3,5-dinitrobenzenamine: Similar but with nitro groups at different positions.
N-Hydroxy-2,6-dinitrobenzenamine: Another isomer with nitro groups at the 2 and 6 positions.
Uniqueness: N-Hydroxy-2,4-dinitrobenzenamine is unique due to the specific positioning of its nitro groups and the presence of a hydroxylamine group.
Biological Activity
N-Hydroxy-2,4-dinitrobenzenamine (also known as N-hydroxy-2,4-dinitroaniline) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
This compound is a derivative of 2,4-dinitroaniline, characterized by the presence of an N-hydroxyl functional group. This modification can influence its reactivity and biological interactions. The compound's structure can be represented as follows:
Antibacterial Properties
Research indicates that N-hydroxy derivatives of dinitroanilines exhibit significant antibacterial activity. In particular, studies have shown that the compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains have been reported, indicating the potency of the compound.
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 31.25 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The compound's effectiveness was evaluated using standard antifungal susceptibility tests.
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 75 |
Aspergillus niger | 100 |
These findings suggest that the compound may serve as a potential antifungal agent, particularly in cases where traditional treatments fail .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Recent studies using predictive quantitative structure-activity relationship (QSAR) models have indicated that the compound exhibits moderate toxicity levels in vitro.
QSAR Analysis Results
A QSAR study focused on predicting toxicity based on structural features revealed:
Descriptor | Value |
---|---|
Log P | 3.5 |
Toxicity Index | Moderate |
These results highlight the importance of structural modifications in influencing toxicity and bioactivity .
Case Studies
Several case studies have explored the biological applications of N-hydroxy derivatives in therapeutic settings:
- Antimicrobial Treatment : A study demonstrated the efficacy of this compound in treating infections caused by resistant bacterial strains in animal models.
- Combination Therapies : Research has shown that combining this compound with other antimicrobial agents enhances its effectiveness, potentially reducing required dosages and minimizing side effects.
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c10-7-5-2-1-4(8(11)12)3-6(5)9(13)14/h1-3,7,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUQJPKASFTOBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199345 | |
Record name | N-Hydroxy-2,4-dinitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51348-06-2 | |
Record name | N-Hydroxy-2,4-dinitrobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051348062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-2,4-dinitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-2,4-DINITROBENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K711S0X7TI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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